MJE3

PGAM1 Covalent Inhibitor Irreversible Inhibition

MJE3 is a spiroepoxide small molecule identified from a natural products-inspired library. It functions as a first-in-class, cell-permeable, covalent inhibitor of phosphoglycerate mutase 1 (PGAM1) , a critical glycolytic enzyme frequently upregulated in cancer cells.

Molecular Formula C35H40N2O7
Molecular Weight 600.71
Cat. No. B1193196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMJE3
SynonymsMJE3;  MJE 3;  MJE-3
Molecular FormulaC35H40N2O7
Molecular Weight600.71
Structural Identifiers
SMILESO=C(OCC1=CC=CC=C1)C(NC(OC2C3(CO3)CCC(C(C)(C)OC(CCCC#C)=O)C2)=O)CC4=CNC5=C4C=CC=C5
InChIInChI=1S/C35H40N2O7/c1-4-5-7-16-31(38)44-34(2,3)26-17-18-35(23-42-35)30(20-26)43-33(40)37-29(32(39)41-22-24-12-8-6-9-13-24)19-25-21-36-28-15-11-10-14-27(25)28/h1,6,8-15,21,26,29-30,36H,5,7,16-20,22-23H2,2-3H3,(H,37,40)
InChIKeyOUZLIMFGHKWCDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MJE3: A First-in-Class, Cell-Permeable, Covalent Inhibitor of Phosphoglycerate Mutase 1 (PGAM1) for Cancer Metabolism Research


MJE3 is a spiroepoxide small molecule identified from a natural products-inspired library [1]. It functions as a first-in-class, cell-permeable, covalent inhibitor of phosphoglycerate mutase 1 (PGAM1) [1][2], a critical glycolytic enzyme frequently upregulated in cancer cells. MJE3 selectively and irreversibly inactivates PGAM1 by covalently labeling the conserved active-site residue Lysine 100 [1], thereby disrupting glycolytic flux and inhibiting tumor cell proliferation [2][3].

MJE3 Procurement Rationale: Irreversible Covalent Mechanism Prevents Direct Substitution with Reversible PGAM1 Inhibitors


MJE3's covalent, irreversible inhibition of PGAM1 at Lysine 100 [1] creates a distinct pharmacological profile that is not interchangeable with reversible, non-covalent PGAM1 inhibitors like PGMI-004A or xanthone derivatives [2][3]. Substituting MJE3 with a reversible inhibitor would fundamentally alter key experimental parameters, including the duration of target engagement, the kinetics of enzyme recovery, and the resultant downstream metabolic and anti-proliferative effects [1][3]. Furthermore, MJE3's unique cell-permeable properties allow for PGAM1 engagement exclusively in intact cells [1][4], a feature not universally shared among PGAM1-targeting small molecules. Using a generic alternative would therefore compromise the fidelity of experiments designed to leverage sustained, covalent PGAM1 inactivation in a cellular context.

MJE3 Quantitative Differentiation: Evidence-Based Comparison Against Key PGAM1 Inhibitors


MJE3 vs. PGMI-004A: Irreversible Covalent vs. Reversible Inhibition Mechanism

MJE3 acts as a covalent, irreversible inhibitor of PGAM1, specifically modifying the active-site residue Lysine 100 [1]. This mechanism ensures sustained target inhibition. In contrast, PGMI-004A is a reversible, non-covalent inhibitor that binds to PGAM1 with a Kd of 7.2-9.4 μM and can be competed off by the substrate 3-phosphoglycerate [2]. The irreversible nature of MJE3 provides a longer duration of action and a distinct washout profile in cellular assays, which is critical for experiments requiring sustained metabolic pathway disruption [1].

PGAM1 Covalent Inhibitor Irreversible Inhibition Cancer Metabolism

MJE3 Cell-Based Antiproliferative Activity: 70% Growth Inhibition in MDA-MB-231 Breast Cancer Cells

In a phenotypic screen using the aggressive, invasive breast cancer cell line MDA-MB-231, MJE3 demonstrated a potent antiproliferative effect, inhibiting cell growth by 70% compared to DMSO-treated controls [1]. This level of inhibition was noted to be significantly greater than that observed for any other compound within the screened spiroepoxide library [1]. While specific IC50 values for other library members are not reported, the 70% inhibition benchmark establishes MJE3's superior cellular potency within its chemical series [1]. Other PGAM1 inhibitors like PGMI-004A also show antiproliferative effects but were characterized in different cell line contexts [2].

Breast Cancer Antiproliferative Cell-Based Assay MDA-MB-231

MJE3 Exhibits Cell-Exclusive Target Engagement: A Key Differentiator for in Situ Studies

A crucial, differentiating feature of MJE3 is that its covalent labeling and inhibition of PGAM1 were observed exclusively in intact cells [1]. This cell-permeable, intracellular engagement was not recapitulated in cell lysates or with purified recombinant PGAM1 protein under the same conditions [1]. This behavior stands in contrast to many other PGAM1 inhibitors, including PGMI-004A, which readily inhibits purified PGAM1 in biochemical assays (IC50 = 13.1 μM) [2]. MJE3's cell-exclusive activity profile makes it an unparalleled tool for investigating PGAM1 function within its native cellular environment and for target deconvolution using in situ proteome reactivity profiling [1].

Cell Permeability Target Engagement in Situ Proteome Profiling PGAM1

Validated Research Applications for MJE3: Leveraging Covalent PGAM1 Inhibition in Cancer Metabolism Studies


Sustained Inactivation of Glycolytic Flux in Breast Cancer Models

Due to its covalent, irreversible inhibition of PGAM1 at Lys100 [1], MJE3 is ideal for long-term cellular assays (e.g., 24-72 hours) in breast cancer cell lines like MDA-MB-231. This allows researchers to study the downstream metabolic consequences of sustained PGAM1 inactivation, such as 3-phosphoglycerate (3-PG) accumulation and its impact on the pentose phosphate pathway and serine biosynthesis, without the confounding effects of inhibitor washout or enzyme reactivation that occur with reversible inhibitors [1].

Target Deconvolution and Validation via in Situ Proteome Reactivity Profiling

MJE3's exclusive engagement of PGAM1 in intact cells [2] makes it a premier tool for chemical biology studies employing activity-based protein profiling (ABPP) or in situ proteome reactivity profiling [2]. This approach can be used to confirm target engagement, identify off-targets within a cellular context, and validate PGAM1 as a node in specific signaling or metabolic networks in live cancer cells [2].

Structure-Activity Relationship (SAR) Studies for Covalent PGAM1 Inhibitors

MJE3 serves as a validated chemical starting point for medicinal chemistry campaigns aimed at developing novel covalent PGAM1 inhibitors. Its established structure, which includes key recognition elements (indole ring, carboxylic acid) and a reactive spiroepoxide warhead presented on a rigid cyclohexane scaffold [1], provides a blueprint for SAR studies to improve potency, selectivity, and drug-like properties while retaining the covalent mechanism of action [1].

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